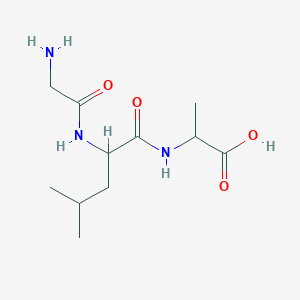

H-Gly-DL-Leu-DL-Ala-OH

Description

H-Gly-DL-Leu-DL-Ala-OH is a tripeptide composed of glycine (Gly), DL-leucine (DL-Leu), and DL-alanine (DL-Ala), with a hydroxyl-terminated C-terminus. This compound is a racemic mixture due to the presence of DL-amino acids, which introduces stereochemical complexity. For instance, BIOZOL Diagnostica Vertrieb GmbH lists it as a commercially available product, indicating its relevance in research or industrial applications .

Properties

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O4/c1-6(2)4-8(14-9(15)5-12)10(16)13-7(3)11(17)18/h6-8H,4-5,12H2,1-3H3,(H,13,16)(H,14,15)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWIVEIWWYGBAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201307532 | |

| Record name | rel-Glycyl-L-leucyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150852-74-7 | |

| Record name | rel-Glycyl-L-leucyl-D-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150852-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-Glycyl-L-leucyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-DL-Leu-DL-Ala-OH typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) to form activated esters. These activated esters are then coupled in a stepwise manner to form the desired tripeptide. The final step involves the deprotection of the amino and carboxyl groups to yield the free peptide .

Industrial Production Methods

In an industrial setting, the production of H-Gly-DL-Leu-DL-Ala-OH can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, allowing for the efficient and high-throughput production of peptides. The use of solid-phase peptide synthesis (SPPS) is common in industrial production, where the peptide is synthesized on a solid support and then cleaved from the support once the synthesis is complete .

Chemical Reactions Analysis

Types of Reactions

H-Gly-DL-Leu-DL-Ala-OH: can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The peptide can undergo substitution reactions where one amino acid residue is replaced with another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Amino acid derivatives in the presence of coupling reagents like DCC or NHS.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of peptide bonds .

Scientific Research Applications

H-Gly-DL-Leu-DL-Ala-OH: has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.

Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-Gly-DL-Leu-DL-Ala-OH involves its ability to interact with specific molecular targets, such as enzymes and receptors. The peptide can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context in which the peptide is used. For example, in enzyme studies, the peptide may act as a substrate or inhibitor, modulating the enzyme’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sequence and Stereochemical Analog: H-DL-Ala-DL-Leu-Gly-OH

Key Differences :

- Sequence: The order of amino acids differs (Ala-Leu-Gly vs. Gly-Leu-Ala), which impacts secondary structure formation and biochemical interactions.

- Physicochemical Properties: Molecular Weight: Estimated to be ~302 g/mol (assuming a tripeptide with DL-amino acids), compared to larger analogs like H-DL-Ala-Gly-DL-Ala-DL-Val-...-OH (1596.76 g/mol) . Hydrogen Bonding: Fewer hydrogen bond donors (3 vs. 22 in the larger peptide) and acceptors (6 vs. 40), suggesting lower solubility in polar solvents .

- Commercial Availability : Both H-Gly-DL-Leu-DL-Ala-OH and H-DL-Ala-DL-Leu-Gly-OH are listed by suppliers like Gil Biochemical, highlighting their utility in peptide synthesis .

Larger Peptide: H-DL-Ala-Gly-DL-Ala-DL-Val-...-OH

Contrasting Features :

- Size and Complexity : The 18-residue peptide (MW 1596.76 g/mol) has a higher topological polar surface area (669 Ų vs. ~150–200 Ų for tripeptides), reducing membrane permeability .

- Lipophilicity : LogP = -0.32 for the larger peptide, indicating moderate hydrophilicity. Tripeptides like H-Gly-DL-Leu-DL-Ala-OH likely have higher LogP values (estimated ~1–2) due to fewer polar groups .

- Stereochemical Flexibility: Both compounds contain multiple DL-amino acids, but the tripeptide’s shorter chain limits conformational diversity compared to the 18-residue analog .

H-DL-Pro-OH (CAS 609-36-9) :

- Storage : Room temperature vs. H-Gly-DL-Leu-DL-Ala-OH, which may require −20°C storage (inferred from similar peptides in ).

- Hazards: No severe risks listed, unlike H-DL-Abu-OH (CAS 2835-81-6), which has skin/eye irritation warnings (H315, H319) .

H-DL-Abu-OH (CAS 2835-81-6) :

- GHS Classification : Includes respiratory toxicity (H335). Tripeptides like H-Gly-DL-Leu-DL-Ala-OH may share similar handling precautions (e.g., respiratory protection).

Data Table: Comparative Analysis

Research Implications and Limitations

- Functional Studies : The DL-configuration in H-Gly-DL-Leu-DL-Ala-OH may reduce enzymatic degradation compared to L-forms, enhancing stability in vitro .

- Gaps in Data : Direct experimental data (e.g., solubility, bioactivity) for H-Gly-DL-Leu-DL-Ala-OH are lacking; inferences rely on structural analogs .

Biological Activity

H-Gly-DL-Leu-DL-Ala-OH, a synthetic tripeptide composed of glycine, leucine, and alanine, has garnered attention in various fields of biochemical research due to its unique properties and biological activities. This article explores its synthesis, mechanisms of action, biological activities, and potential applications in medicine and biotechnology.

Overview of H-Gly-DL-Leu-DL-Ala-OH

Chemical Structure : The tripeptide is characterized by the following sequence:

- Glycine (Gly) : The simplest amino acid, contributing to the peptide's flexibility.

- Leucine (Leu) : A branched-chain amino acid that enhances hydrophobic interactions.

- Alanine (Ala) : A non-polar amino acid that stabilizes the peptide structure.

CAS Number : 78681-93-3

Synthesis

The synthesis of H-Gly-DL-Leu-DL-Ala-OH typically involves a stepwise coupling process of the constituent amino acids. The process includes:

- Protection of Functional Groups : Protecting the amino and carboxyl groups to prevent side reactions.

- Activation : Using reagents such as dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) to create activated esters.

- Coupling : Sequentially coupling the protected amino acids.

- Deprotection : Removing protective groups to yield the final peptide.

H-Gly-DL-Leu-DL-Ala-OH exerts its biological effects primarily through interactions with specific molecular targets:

- Enzymatic Interactions : It can act as a substrate or inhibitor for various enzymes, modulating their activity through hydrogen bonding and hydrophobic interactions.

- Receptor Binding : The peptide can interact with cellular receptors, influencing signaling pathways that affect cellular functions.

Antioxidant Properties

Research indicates that H-Gly-DL-Leu-DL-Ala-OH exhibits antioxidant activity, which may protect cells from oxidative stress. This property is crucial for potential therapeutic applications in preventing cellular damage associated with various diseases.

Anticancer Activity

Studies have shown that modifications in peptide structure can significantly enhance anticancer properties. For instance, structural analogs derived from H-Gly-DL-Leu-DL-Ala-OH have demonstrated increased efficacy against cancer cell lines by inhibiting key metabolic pathways involved in tumor growth .

Immunomodulatory Effects

H-Gly-DL-Leu-DL-Ala-OH has been investigated for its potential to modulate immune responses. By influencing cytokine production and immune cell activation, it may play a role in therapeutic strategies for autoimmune diseases and immunotherapy.

Applications in Research and Medicine

| Application Area | Description |

|---|---|

| Peptide Synthesis | Serves as a building block in developing peptides with desired biological activities. |

| Drug Development | Investigated for use in formulating novel drug delivery systems targeting specific receptors. |

| Biotechnology | Enhances stability and efficacy of therapeutic proteins in clinical applications. |

Case Studies and Research Findings

- Inhibition of ATP Synthase :

-

Structural Activity Relationship Studies :

- Research into the structure-activity relationship (SAR) of tripeptides has revealed that even minor modifications can lead to substantial changes in biological activity. These findings underscore the importance of understanding the precise molecular interactions at play when designing peptide-based therapeutics .

-

Antioxidant Mechanisms :

- Experiments have indicated that H-Gly-DL-Leu-DL-Ala-OH can scavenge free radicals, potentially mitigating oxidative stress-related damage in cells. This property is particularly relevant for developing treatments for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing H-Gly-DL-Leu-DL-Ala-OH with high yield and optical purity?

- Answer : Solid-phase peptide synthesis (SPPS) is widely used for tripeptides like H-Gly-DL-Leu-DL-Ala-OH. Employ Fmoc/t-Bu protection strategies to minimize racemization. For DL-residues, ensure racemic mixtures are introduced during coupling steps. Purification via reversed-phase HPLC (RP-HPLC) with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) is critical to isolate enantiomers and confirm purity . Automation frameworks like χDL can standardize protocols across labs, improving reproducibility .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing H-Gly-DL-Leu-DL-Ala-OH?

- Answer :

- NMR : 1H/13C NMR in DMSO-d6 or D2O to resolve backbone amide protons and side-chain signals (e.g., δ 0.8–1.5 ppm for Leu/CH3 groups) .

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight confirmation (theoretical: 259.3 g/mol; observed [M+H]+: ~260.3 m/z) .

- HPLC : Chiral columns (e.g., Chirobiotic T) to separate DL-isomers, validated against synthetic standards .

Q. How should researchers assess the chemical stability of H-Gly-DL-Leu-DL-Ala-OH under experimental conditions?

- Answer : Conduct accelerated degradation studies:

- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours; monitor via HPLC for decomposition products (e.g., free amino acids or diketopiperazines).

- Thermal Stability : Analyze via TGA/DSC to identify decomposition temperatures (>200°C typical for peptides). Avoid storage above 25°C .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of H-Gly-DL-Leu-DL-Ala-OH in different model systems?

- Answer :

- Dose-Response Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm activity thresholds.

- Batch Consistency : Compare synthetic batches using LC-MS and circular dichroism (CD) to rule out structural variations .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies and identify confounding variables (e.g., solvent effects) .

Q. What computational strategies are effective for predicting the solution-phase conformation of H-Gly-DL-Leu-DL-Ala-OH and its interactions with biological targets?

- Answer :

- Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS to model folding dynamics.

- Docking Studies : Use AutoDock Vina with flexible side chains to predict binding modes to receptors (e.g., GPCRs). Validate with mutagenesis data .

- QM/MM : Hybrid quantum mechanics/molecular mechanics to study catalytic interactions in enzyme-binding pockets .

Q. How can DL-amino acid configurations in H-Gly-DL-Leu-DL-Ala-OH influence its protease resistance and pharmacokinetic profile?

- Answer :

- Protease Assays : Incubate with trypsin/chymotrypsin and quantify degradation via HPLC. DL-residues often reduce cleavage rates compared to L-forms.

- PK Studies : Use radiolabeled (3H/14C) peptide in rodent models to track bioavailability and half-life. DL-configurations may enhance metabolic stability .

Safety and Compliance

Q. What safety protocols are essential for handling H-Gly-DL-Leu-DL-Ala-OH in laboratory settings?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS H335).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility when synthesizing and testing H-Gly-DL-Leu-DL-Ala-OH across different labs?

- Answer :

- Protocol Standardization : Use χDL or ELN platforms to encode synthesis steps, ensuring machine-readable workflows .

- Inter-Lab Calibration : Share reference standards (e.g., NMR spectra) via open-access databases.

- FAIR Principles : Publish raw data (HPLC chromatograms, NMR FIDs) in repositories like Zenodo for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.